molecular formula C11H10O3 B13690527 2H-1-Benzopyran-2-one, 7-methoxy-5-methyl- CAS No. 53666-74-3

2H-1-Benzopyran-2-one, 7-methoxy-5-methyl-

Cat. No.: B13690527
CAS No.: 53666-74-3
M. Wt: 190.19 g/mol
InChI Key: LHKYAOZPCJFVBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-5-methyl-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are naturally occurring lactones found in many plants and have been used in various medicinal and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-5-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. Common catalysts used include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride .

Industrial Production Methods

Industrial production of coumarin derivatives often employs green chemistry principles to minimize environmental impact. Methods such as one-pot synthesis, recyclable catalysts, and reactions in aqueous media are used to enhance yield and reduce byproducts .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-5-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized coumarins .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-methoxy-5-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding. Additionally, it can modulate cellular signaling pathways, leading to changes in gene expression and cellular behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methoxy-5-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and methyl groups contribute to its stability and enhance its interaction with biological targets .

Properties

IUPAC Name

7-methoxy-5-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-5-8(13-2)6-10-9(7)3-4-11(12)14-10/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKYAOZPCJFVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=CC(=O)O2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446395
Record name 2H-1-Benzopyran-2-one, 7-methoxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53666-74-3
Record name 2H-1-Benzopyran-2-one, 7-methoxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.